1-Iodo-2-methyl-4-(trifluoromethoxy)benzene
Description
Historical Context and Discovery Timeline
The synthesis of organoiodine compounds gained momentum in the late 19th and early 20th centuries, driven by advancements in halogenation techniques. While the exact discovery date of 1-iodo-2-methyl-4-(trifluoromethoxy)benzene remains undocumented, its development aligns with broader trends in fluorinated aromatic chemistry. Key milestones include:
- 1927 : Early investigations into trifluoromethyl-containing compounds by F. Lehmann, highlighting their biological relevance.
- 1968 : Introduction of the McLoughlin-Thrower reaction, enabling iodine-mediated coupling of fluoroalkanes with aromatic substrates.
- 1980s–2000s : Refinement of nucleophilic trifluoromethylation methods using reagents like trifluoromethyltrimethylsilane (TMSCF₃), facilitating the incorporation of trifluoromethoxy groups into aromatic systems.
The compound’s synthesis likely emerged from methodologies developed for analogous trifluoromethoxy-substituted iodobenzenes, which were optimized for regioselective functionalization.
Nomenclature and Systematic Classification
The compound adheres to IUPAC naming conventions, with systematic classification as follows:
Table 1: Nomenclature and Identifiers
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 886763-05-9 |
| Molecular Formula | C₈H₆F₃IO |
| Molecular Weight | 302.03 g/mol |
| Alternative Names | 2-Iodo-5-(trifluoromethoxy)toluene; 4-Iodo-3-methylphenyl trifluoromethyl ether |
The benzene ring is substituted at positions 1 (iodo), 2 (methyl), and 4 (trifluoromethoxy), creating a meta-para substitution pattern. The trifluoromethoxy group (–OCF₃) is an electron-withdrawing moiety, while the methyl group (–CH₃) exerts a mild electron-donating effect.
Significance in Organoiodine Chemistry
This compound exemplifies the versatility of organoiodine compounds in synthetic applications:
- C–I Bond Reactivity : The labile carbon-iodine bond facilitates cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, enabling the introduction of diverse functional groups.
- Trifluoromethoxy Group Effects : The –OCF₃ group enhances metabolic stability and lipophilicity in bioactive molecules, making the compound a valuable precursor in drug discovery.
- Synthetic Intermediacy : It serves as a building block for complex molecules, including heterocycles and fluorinated polymers, through sequential functionalization.
Table 2: Key Functional Groups and Their Roles
| Group | Electronic Effect | Role in Reactivity |
|---|---|---|
| Iodo (–I) | Weakly deactivating | Facilitates nucleophilic substitution and metal-catalyzed couplings |
| Trifluoromethoxy (–OCF₃) | Strongly deactivating | Enhances oxidative stability and directs electrophilic substitution |
| Methyl (–CH₃) | Mildly activating | Modulates electron density and steric hindrance |
The interplay of these groups enables precise control over reaction pathways, underscoring the compound’s utility in targeted synthesis.
Properties
IUPAC Name |
1-iodo-2-methyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCOLVIMVHKUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382567 | |
| Record name | 2-Methyl-4-(trifluoromethoxy)iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886763-05-9 | |
| Record name | 2-Methyl-4-(trifluoromethoxy)iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886763-05-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Trifluoromethoxybenzene Core
A patented industrial process (WO2016125185A2) describes the preparation of trifluoromethoxybenzene derivatives starting from anisole or chlorinated anisole intermediates:
Step 1: Chlorination
- Anisole (150 g) and a radical initiator (7.5 g) are reacted with 4-chlorobenzotrifluoride (750 g) under UV light at 90–100°C.
- Chlorine gas is introduced at a flow rate of 15–20 L/h during the reaction.
- After 4–5 hours, chlorine flow is maintained for an additional 2 hours to complete the reaction.
- The reaction mixture is purged with nitrogen to remove dissolved chlorine and HCl.
- The crude chlorinated product (~296 g) is obtained after solvent removal.
Step 2: Fluorination
- The crude trichloromethoxybenzene (265 g) is reacted with anhydrous hydrogen fluoride (252 g) at 80°C for 4–6 hours in a stainless steel autoclave.
- The reaction pressure reaches 30–35 kg/cm².
- Hydrochloric acid is a byproduct and is vented off.
- The product is purified by distillation to yield pure trifluoromethoxybenzene (~120 g).
Nitration to Introduce Nitro Group
- Trifluoromethoxybenzene (118 g) is dissolved in dichloromethane (590 g) and cooled to 0°C.
- A nitrating mixture of concentrated nitric acid (58.24 g) and sulfuric acid (174.24 g) is added slowly while maintaining the temperature between 0–10°C.
- The reaction temperature is then increased to 30°C and maintained for 1 hour.
- After reaction completion, the mixture is quenched in ice-cold water.
- The organic layer is separated, dried, and evaporated to yield predominantly 1-nitro-4-trifluoromethoxybenzene with about 90% selectivity and 85% yield.
Reduction of Nitro to Amino Group
- The nitro compound (204 g) is reacted with iron powder (185 g) and concentrated hydrochloric acid (44 mL) in methanol (800 mL) at 60–65°C.
- The reaction is stirred until completion, then filtered to remove iron sludge.
- The filtrate is evaporated, and pH is adjusted to 9–10 to precipitate the crude amino compound.
- The product is extracted with dichloromethane and purified to yield p-trifluoromethoxyaniline with 88.3% purity and good yield.
Diazotization and Iodination to Introduce Iodine
- The amino compound (75 g) is diazotized in 9N sulfuric acid (750 mL) with sodium nitrite (31 g in 62 mL water) at <5°C.
- The diazonium salt formed is decomposed by heating in boiling 9N sulfuric acid at 110°C for 2 hours.
- After cooling, the organic phase is extracted with dichloromethane.
- Evaporation of the solvent yields the 1-iodo-4-trifluoromethoxybenzene intermediate.
- Subsequent methylation at the 2-position (ortho to iodine) can be achieved via standard electrophilic substitution or via Suzuki coupling if required.
Alternative Iodination via Direct Iodination of Methyl-Substituted Trifluoromethoxybenzene
In some synthetic routes, the methyl group is introduced first (e.g., via Friedel-Crafts alkylation), followed by iodination using iodine and potassium iodide in the presence of amines or other catalysts to selectively iodinate the aromatic ring at the 1-position.
Summary Table of Key Reaction Conditions
| Step | Reactants/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | Anisole + Cl2 + radical initiator + UV | 90–100°C | 4–7 hours | ~N/A | Chlorine flow 15–20 L/h |
| Fluorination | Trichloromethoxybenzene + anhydrous HF | 80°C | 4–6 hours | N/A | Pressure 30–35 kg/cm², distillation |
| Nitration | Trifluoromethoxybenzene + HNO3 + H2SO4 + DCM | 0–30°C | ~2 hours | 85 | Para-isomer major (90% selectivity) |
| Reduction | Nitro compound + Fe + HCl + MeOH | 60–65°C | Several hours | N/A | Iron sludge filtration |
| Diazotization/Iodination | Amino compound + NaNO2 + H2SO4 + heat | <5°C to 110°C | 2–3 hours | N/A | Diazotization followed by decomposition |
| Methylation (if required) | Electrophilic substitution or Suzuki coupling | Variable | Variable | N/A | To introduce methyl at ortho position |
Research Findings and Industrial Relevance
- The described process uses mild, non-hazardous reagents and is suitable for industrial scale production due to simplicity and cost-effectiveness.
- Use of iron/HCl for reduction avoids expensive palladium catalysts.
- The trifluoromethoxy group improves metabolic stability and biological activity in derivatives.
- The iodination step via diazonium salt decomposition is a classical, high-yielding method for introducing iodine.
- Purity of final trifluoromethoxyphenol derivatives achieved is typically 99–99.5%.
Supporting Synthetic Routes from Literature
- Copper-mediated coupling reactions (Ullmann-type) are used to prepare aryl iodides substituted with trifluoromethoxy groups.
- Suzuki-Miyaura cross-coupling of 3-iodo-4-methoxyquinolones with trifluoromethoxyphenyl boronic acids is a method to build complex quinolone derivatives incorporating trifluoromethoxy aryl iodides.
- Selective deprotection strategies using boron tribromide or hydrobromic acid allow for functional group manipulation on quinolone cores bearing trifluoromethoxy substituents.
Chemical Reactions Analysis
Substitution Reactions
The iodine atom in this compound serves as a versatile leaving group, enabling nucleophilic and electrophilic substitution.
Nucleophilic Aromatic Substitution
The trifluoromethoxy group (-OCF₃) acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. This facilitates displacement of iodine by nucleophiles such as amines, alkoxides, or thiolates under basic or polar aprotic conditions .
Coupling Reactions
The compound’s iodine atom enables participation in transition-metal-catalyzed cross-coupling reactions.
Suzuki Coupling
In the presence of a palladium catalyst, the iodine can undergo transmetallation with a boronic acid, forming biaryl or heteroaryl compounds. The trifluoromethoxy group’s electron-withdrawing nature may enhance the reaction’s efficiency by stabilizing intermediates .
Heck Coupling
The iodide can couple with alkenes or alkynes using palladium catalysts, potentially forming substituted alkenes or alkynes. The trifluoromethoxy group’s steric and electronic properties may influence regioselectivity and reaction rates .
Functional Group Transformations
The compound’s substituents allow for selective derivatization:
Diazotization and Substitution
While not directly demonstrated for this compound, similar iodobenzene derivatives undergo diazotization (e.g., with nitrous acid) to form diazonium salts, which can be replaced by other groups (e.g., hydroxyl, cyano) via hydrolysis or Sandmeyer-type reactions .
Nitration and Derivatization
The trifluoromethoxy group’s meta-directing nature could guide nitration to specific positions, enabling subsequent functionalization (e.g., reduction to amine) .
Oxidation and Reduction
Iodine in this compound exists in the +1 oxidation state. While direct oxidation to higher states (e.g., iodate) is uncommon, reductive elimination pathways may occur during coupling reactions, as observed in hypervalent iodine reagents .
Reaction Types and Conditions
Mechanistic Insights
| Aspect | Details |
|---|---|
| Coordination Effects | Zinc(II) coordination weakens I–O bonds, facilitates ligand exchange |
| Rate Dependence | Reagent concentration impacts reaction rates in coupling |
Scientific Research Applications
Chemical Synthesis
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is primarily utilized as a building block in organic synthesis. Its iodine substituent acts as an excellent leaving group, facilitating nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound's lipophilicity, making it suitable for various synthetic applications.
Synthetic Routes
- Electrophilic Aromatic Substitution : This method involves the introduction of the iodine atom through electrophilic aromatic substitution reactions, allowing for the formation of more complex derivatives.
- Cross-Coupling Reactions : The compound has been employed in palladium-catalyzed cross-coupling reactions, particularly in the direct arylation of heteroarenes, yielding high product yields with minimal catalyst usage .
Pharmaceutical Development
The compound's unique structural features make it a candidate for drug development. It is being investigated for its potential use in synthesizing pharmaceutical intermediates and bioactive compounds.
Case Studies
- Antimalarial Compounds : Research has indicated that derivatives of this compound can be optimized for antimalarial activity, showcasing its relevance in medicinal chemistry .
- Synthesis of Heterocycles : The compound has been successfully utilized in synthesizing various heterocyclic structures that exhibit biological activity, including potential anti-tuberculosis agents .
Material Science
The incorporation of this compound in material science is notable due to its ability to modify the properties of polymers and other materials.
Applications
Mechanism of Action
The mechanism of action of 1-iodo-2-methyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The trifluoromethoxy group and halogen substituents (I, Br, F) in ortho, meta, or para positions significantly influence the physical, chemical, and application-specific properties of these compounds. Below is a comparative analysis:
Table 1: Key Properties of 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene and Analogs
Commercial and Industrial Relevance
- 1-Bromo-4-(trifluoromethoxy)benzene dominates market demand due to its stability and role in synthesizing agrochemicals and pharmaceuticals, with a projected market growth rate of 8.2% (2025–2032) .
Biological Activity
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is a compound of increasing interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The compound exhibits significant inhibition of cell viability, particularly in ovarian cancer cells.
Table 1: Antiproliferative Activity of this compound
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.
The mechanism through which this compound exerts its biological effects appears to involve interactions with key cellular pathways. Studies suggest that it may inhibit specific enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system.
Key Findings:
- MAGL Inhibition : The compound has shown selective inhibition of MAGL over other fatty acid amide hydrolases, suggesting a targeted mechanism that could be exploited for therapeutic benefits in conditions like cancer and pain management .
- Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with this compound leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
Case Studies
Several case studies have been documented to assess the efficacy of this compound in preclinical models.
Case Study 1: Ovarian Cancer Model
In a preclinical model using ovarian cancer cells, administration of the compound resulted in a significant reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, indicating that the compound effectively induces programmed cell death .
Case Study 2: Breast Cancer Cell Lines
In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of breast cancer cell proliferation. The most notable effects were observed at concentrations above 20 µM, correlating with increased levels of apoptotic markers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene, and how can regioselectivity be controlled during iodination?
- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. The trifluoromethoxy group is introduced via nucleophilic aromatic substitution (e.g., using trifluoromethoxy precursors under basic conditions), followed by methyl group installation via Friedel-Crafts alkylation. Iodination is achieved using electrophilic iodinating agents (e.g., I₂/HNO₃ or N-iodosuccinimide). The electron-withdrawing trifluoromethoxy group directs iodination to the para position, while steric hindrance from the methyl group may require optimized reaction parameters (temperature, solvent polarity) to ensure regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign substituent positions using coupling constants and chemical shifts (e.g., deshielding effects from the trifluoromethoxy group).
- ¹⁹F NMR : Confirm the presence and electronic environment of the CF₃O group (typical δ ≈ -55 to -60 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (C₈H₆F₃IO) and isotopic patterns (iodine has a distinct isotopic signature).
- IR Spectroscopy : Identify functional groups (e.g., C-I stretch ~500 cm⁻¹, CF₃O vibrations ~1200 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Waste Disposal : Segregate halogenated waste and consult certified hazardous waste handlers for iodine-containing compounds.
- Storage : Store in amber glass at 2–8°C to prevent photodecomposition .
Advanced Research Questions
Q. How do the electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Electronic Effects : The electron-withdrawing trifluoromethoxy group activates the iodine atom for oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
- Steric Effects : The methyl group at position 2 may hinder catalyst access, requiring bulky ligands (e.g., SPhos) or elevated temperatures.
- Experimental Design : Screen coupling partners (e.g., aryl boronic acids) under varying conditions (solvent, base) to optimize yields. Compare results with computational models (DFT) predicting transition-state geometries .
Q. What strategies can resolve contradictions in reported reaction yields for iodinated benzene derivatives under similar conditions?
- Methodology :
- Controlled Replicates : Conduct triplicate experiments to assess reproducibility.
- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., dehalogenation or homo-coupling).
- Variable Optimization : Systematically vary parameters (catalyst loading, solvent polarity) using Design of Experiments (DoE) to isolate critical factors.
- Literature Comparison : Cross-reference synthetic protocols for analogous compounds (e.g., bromo/chloro derivatives) to identify solvent or ligand dependencies .
Q. How can computational chemistry predict the stability and degradation pathways of this compound under varying environmental conditions?
- Methodology :
- DFT Calculations : Model bond dissociation energies (BDEs) for C-I and C-O bonds to assess thermal stability.
- Molecular Dynamics (MD) : Simulate degradation under UV light or elevated temperatures to predict photolytic/hydrolytic pathways.
- Experimental Validation : Compare computational results with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC .
Q. What role does the trifluoromethoxy group play in directing further functionalization of the benzene ring?
- Methodology :
- Electrophilic Substitution : The CF₃O group is meta-directing due to its electron-withdrawing nature.
- Nucleophilic Aromatic Substitution (NAS) : Activate the ring with electron-deficient substituents (e.g., nitro groups) to enable substitutions at specific positions.
- Case Study : Compare reactivity with non-fluorinated analogs (e.g., methoxy derivatives) to quantify the CF₃ group’s electronic impact via Hammett σ constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
